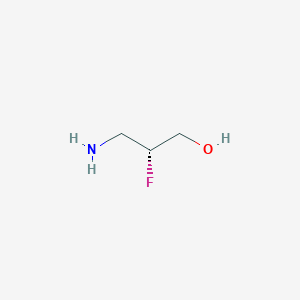

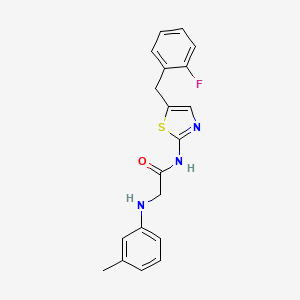

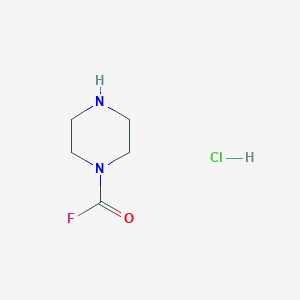

![molecular formula C16H15N5O3 B2712702 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide CAS No. 899996-10-2](/img/structure/B2712702.png)

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

1H-Pyrazolo[3,4-b]pyridines can present two isomeric structures . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 has been analyzed .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the specific substituents present on the molecule .Applications De Recherche Scientifique

Anticancer and Anti-5-Lipoxygenase Agents

- A study highlighted the synthesis of novel pyrazolopyrimidines derivatives showing significant cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) was explored to understand their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Synthesis Techniques

- Research on catalytic methods for synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones using heteropolyacids demonstrated efficient production pathways, which could be crucial for further pharmacological studies (Heravi et al., 2007).

Antimicrobial and Antioxidant Properties

- Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity, showing significant results. This suggests potential applications in combating microbial infections (Rahmouni et al., 2014).

Adenosine Receptor Affinity

- Pyrazolo[3,4-d]pyrimidines, known for their adenosine receptor affinity, have been studied, with one compound showing antagonist activity significantly greater than theophylline at the A1 adenosine receptor. This opens avenues for the development of new therapeutic agents targeting adenosine receptors (Quinn et al., 1991).

Isoxazole and Isoxazoline Derivatives

- Research into synthesizing isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives revealed potential for further pharmaceutical applications. This work demonstrates the versatility of pyrazolo[3,4-d]pyrimidin derivatives in synthesizing a variety of heterocyclic compounds (Rahmouni et al., 2014).

Anti-Inflammatory and Anti-Cancer Activities

- The synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines under ultrasound irradiation showed promising anti-inflammatory and anti-cancer activities. This innovative approach not only simplifies the synthesis process but also highlights the therapeutic potential of these compounds (Kaping et al., 2020).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating .

Result of Action

The result of this compound’s action is the significant inhibition of cell growth. This is achieved through the induction of cell cycle arrest and apoptosis within the affected cells .

Analyse Biochimique

Biochemical Properties

The pyrazolo[3,4-d]pyrimidine derivatives, such as N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide, have been found to inhibit CDK2, a cyclin-dependent kinase that is essential in cellular processes and plays an important role in the development and progression of many diseases, including cancer . The compound interacts with CDK2, inhibiting its activity and thus affecting the phosphorylation of key components for cell proliferation .

Cellular Effects

This compound has been found to significantly inhibit the growth of various cell lines . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of CDK2, inhibiting its activity . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .

Propriétés

IUPAC Name |

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c22-15(13-7-4-8-24-13)19-20-10-17-14-12(16(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-3,5-6,9-10,13H,4,7-8H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYVTDCEYSVVAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

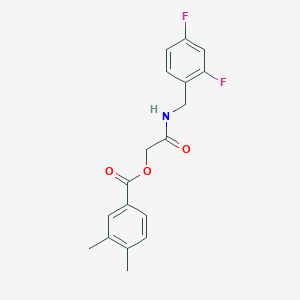

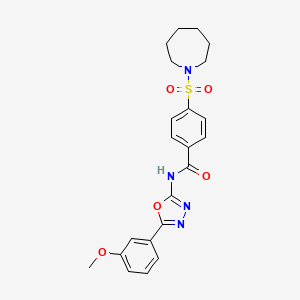

![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2712626.png)

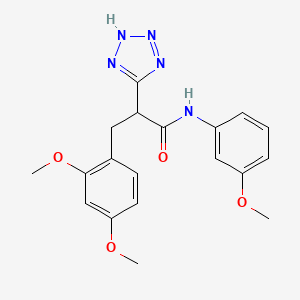

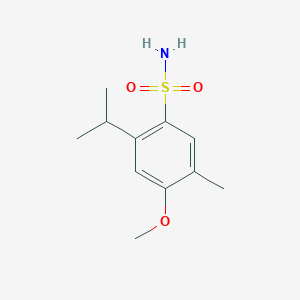

![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712632.png)

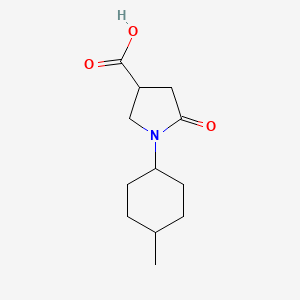

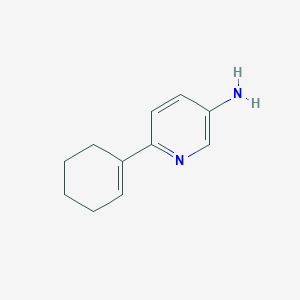

![N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylbenzenesulfonamido)propanamide](/img/structure/B2712637.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2712641.png)